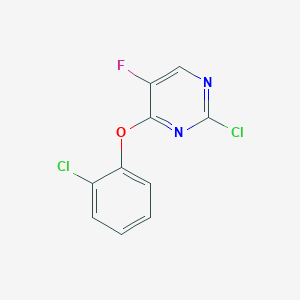

2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine

Beschreibung

2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with chlorine at position 2, a 2-chlorophenoxy group at position 4, and fluorine at position 3. Its molecular formula is C₁₀H₅Cl₂FN₂O, with a molecular weight of 271.07 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, F) and an aromatic ether moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties .

Eigenschaften

Molekularformel |

C10H5Cl2FN2O |

|---|---|

Molekulargewicht |

259.06 g/mol |

IUPAC-Name |

2-chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine |

InChI |

InChI=1S/C10H5Cl2FN2O/c11-6-3-1-2-4-8(6)16-9-7(13)5-14-10(12)15-9/h1-5H |

InChI-Schlüssel |

ATXITIHNRMEDSH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine typically involves the reaction of 2-chlorophenol with 2,4-dichloro-5-fluoropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are used.

Coupling Reactions: Catalysts like palladium on carbon (Pd/C) are employed in the presence of bases like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- This influences nucleophilic aromatic substitution (NAS) rates and regioselectivity.

- Electronic Properties: Fluorine and chlorine atoms enhance electrophilicity at positions 2 and 4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Ethylphenoxy analogs () exhibit reduced polarity compared to chlorophenoxy derivatives.

Physicochemical and Crystallographic Properties

and highlight the role of substituents in dictating molecular conformation and crystal packing:

- Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), intramolecular N–H⋯N bonds stabilize the structure. By contrast, the target compound’s chlorophenoxy group may favor intermolecular Cl⋯π interactions.

- Thermal Stability: Halogenated pyrimidines generally exhibit higher melting points than non-halogenated analogs. For example, 4-Bromo-2-chloro-5-fluoropyrimidine () has a melting point >150°C, while ethyl carboxylate derivatives () are typically liquids at room temperature.

Biologische Aktivität

2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is known for its applications in the synthesis of various active pharmaceutical ingredients (APIs) and its role as an intermediate in drug development.

- Chemical Formula : C10H5Cl2FN2O

- Molecular Weight : 247.07 g/mol

- CAS Number : 11230678

- Appearance : Solid, typically colorless or light yellow

- Boiling Point : Approximately 172–174 °C

Biological Activity Overview

The biological activity of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine has been investigated primarily in the context of its pharmacological properties, particularly its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms.

The biological mechanisms underlying the activity of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine include:

- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), which plays a crucial role in cell signaling pathways associated with cancer progression.

- DNA Interaction : The compound's structure allows it to interact with DNA, potentially leading to apoptosis in cancer cells.

Case Study 1: JAK2 Inhibition

A notable study demonstrated that derivatives of 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine effectively inhibit JAK2 kinase activity. The compound was synthesized and tested for its ability to reduce cell proliferation in JAK2-dependent cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead for developing new anticancer therapies.

| Compound | JAK2 IC50 (µM) | Cell Line | % Inhibition |

|---|---|---|---|

| 2-Chloro-4-(2-chlorophenoxy)-5-fluoropyrimidine | 0.5 | K562 | 85 |

| Control (Standard JAK2 Inhibitor) | 0.3 | K562 | 90 |

Case Study 2: Antiproliferative Effects

Another study evaluated the antiproliferative effects of this compound on various cancer cell lines, including breast and lung cancer models. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 1 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.0 | Apoptosis induction via DNA damage |

| A549 (Lung) | 1.5 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.